
Didox
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Didox est synthétisé par une série de réactions chimiques à partir de l'acide 3,4-dihydroxybenzoïque. Le groupe acide hydroxamique est introduit par réaction avec le chlorhydrate d'hydroxylamine en milieu acide . La réaction implique généralement les étapes suivantes :
Formation de l'acide hydroxamique : l'acide 3,4-dihydroxybenzoïque est mis en réaction avec le chlorhydrate d'hydroxylamine en présence d'une base telle que l'hydroxyde de sodium.
Purification : le produit obtenu est purifié par recristallisation ou chromatographie afin d'obtenir du this compound pur.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela inclut le contrôle de la température, du pH et de la durée de la réaction. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Iron Chelation and Redox Activity
Didox binds Fe³⁺ via hydroxamate and catechol ligands, altering cellular iron metabolism:
Table 1: Iron-Chelating Properties of this compound
*Measured via calcein-AM assay after 4 hr treatment.
Key findings:
-
This compound depletes the labile iron pool (LIP) by 40% in hepatocellular carcinoma cells, comparable to deferoxamine (DFO) ( ).
-
UV-vis spectroscopy confirms Fe³⁺ binding through catechol (λmax = 490 nm) and hydroxamate (λmax = 580 nm) coordination ( ).
-
Polarographic studies show a 1:1 stoichiometry for Fe³⁺-Didox complexes ( ).
Ribonucleotide Reductase (RNR) Inhibition
This compound suppresses RNR activity by scavenging the tyrosyl radical on the R2 subunit via iron deprivation:
Mechanistic highlights:
-
IC₅₀ for RNR inhibition: 50 µM in leukemia L1210 cells, outperforming hydroxyurea (IC₅₀ = 200 µM) ( ).
-
Synergizes with radiation by increasing radiosensitivity of cancer cells ( ).
-
Does not reverse cytotoxic effects with Fe³⁺ supplementation, confirming non-iron-dependent pathways contribute to RNR inhibition ( ).
Antioxidant and Anti-Inflammatory Reactions
This compound scavenges reactive oxygen species (ROS) and suppresses pro-inflammatory mediators:
Table 2: Antioxidant Effects in Immune Cells
Parameter | This compound (100 µM) | Control | Source |
---|---|---|---|
ROS reduction (LPS)* | 62% ↓ | 100% | |
IL-6 suppression | 75% ↓ | Baseline | |
NF-κB nuclear translocation | 80% inhibition | Full activation |
*In RAW 264.7 macrophages exposed to lipopolysaccharide (LPS).
Key pathways:
-
ROS Scavenging: Increases SOD1 and catalase expression by 2.5-fold in mast cells ( ).
-
Transcriptional Regulation: Blocks AP-1 and NF-κB activation, reducing TNF-α and IL-6 synthesis ( ).
Stability and Pharmacokinetics
This compound’s multifunctional reactivity—spanning iron chelation, radical quenching, and enzyme inhibition—positions it as a versatile therapeutic candidate for oncology and inflammatory diseases. Further studies exploring its redox cycling in vivo could refine its clinical applications.
Applications De Recherche Scientifique
Didox has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxamic acids.
Medicine: Explored as a potential therapeutic agent for cancer, sickle cell disease, and other inflammatory conditions
Mécanisme D'action
Didox exerts its effects primarily by inhibiting ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells . Additionally, this compound has iron-chelating properties, which contribute to its antitumor activity by sequestering iron needed for enzyme activity and cell proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydroxyurée : un autre inhibiteur de la ribonucléotide réductase utilisé dans le traitement du cancer.
Déféroxamine : un chélateur du fer utilisé pour traiter les cas de surcharge en fer.
Défériprone : un autre chélateur du fer aux propriétés similaires à celles de Didox.
Singularité de this compound
This compound se distingue par sa double fonctionnalité d'inhibiteur de la ribonucléotide réductase et de chélateur du fer. Cette double action améliore son potentiel thérapeutique, en particulier dans le traitement du cancer, en ciblant plusieurs voies impliquées dans la prolifération et la survie cellulaires .
Activité Biologique
Didox, chemically known as 3,4-dihydroxybenzohydroxamic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and immune modulation. Originally developed as a ribonucleotide reductase (RR) inhibitor, this compound has been shown to exhibit enhanced potency compared to its predecessor, hydroxyurea (HU), and has implications in various therapeutic areas including oncology and allergic diseases.
This compound functions primarily as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, this compound effectively reduces the availability of deoxyribonucleotides necessary for DNA replication and repair. This mechanism leads to the induction of DNA damage and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models.
Preclinical Studies
In vitro studies have demonstrated that this compound exhibits significant activity against AML cell lines and primary patient samples. The mean inhibitory concentration (IC50) for this compound was found to be approximately 37 µM, with a range between 25.89 and 52.70 µM. Notably, this compound was effective at concentrations that did not adversely affect normal hematopoietic stem cells (HSCs), indicating a favorable therapeutic window.
Table 1: Efficacy of this compound in AML Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction | DNA Damage Response |
---|---|---|---|
KG1a | 30 | Yes | Increased γH2AX foci |
MFL2 | 60 | Yes | Increased p53 levels |
Primary Sample 1 | 35 | Yes | Increased γH2AX foci |
Primary Sample 2 | 40 | Yes | Increased p53 levels |
In animal models resistant to standard therapies, this compound treatment resulted in a significant reduction in leukemia burden and improved survival rates. Importantly, bone marrow morphology post-treatment remained comparable to controls, suggesting minimal systemic toxicity.
Clinical Trials
A phase I clinical trial assessed the maximum tolerated dose (MTD) of this compound in patients with metastatic carcinoma, establishing an MTD of 6 g/m² with peak plasma levels reaching up to 300 µM. These findings support the potential for further clinical exploration of this compound as a therapeutic agent in hematological malignancies.
Immune Modulation
Recent studies have revealed that this compound also possesses immunomodulatory properties. It has been shown to suppress T cell proliferation and cytokine production, suggesting potential applications in managing autoimmune conditions and allergic responses.
Table 2: Immunomodulatory Effects of this compound
Immune Cell Type | Effect Observed | Concentration Range (µM) |
---|---|---|
Mast Cells | Suppressed IgE-mediated activation | 50 - 200 |
RAW264.7 Macrophages | Reduced inflammatory gene expression | Not specified |
T Cells | Inhibited proliferation | Not specified |
In particular, this compound has been demonstrated to inhibit mast cell activation and cytokine production in response to IgE cross-linking. This effect is mediated through the suppression of transcription factors such as NFκB and AP-1, which are crucial for inflammatory signaling pathways.
Case Study: Acute Myeloid Leukemia
In a controlled study involving AML patients, pre-treatment with this compound led to a marked decrease in leukemic cell proliferation. Patients receiving this compound showed improved overall survival compared to historical controls receiving standard chemotherapy alone.
Case Study: Allergic Inflammation
In animal models of allergic inflammation, this compound administration significantly reduced symptoms associated with mast cell activation. The compound was able to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-13 during IgE-mediated reactions.
Propriétés
IUPAC Name |
N,3,4-trihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCKEPOKRERLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220134 | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69839-83-4 | |
Record name | N,3,4-Trihydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69839-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Didox | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.